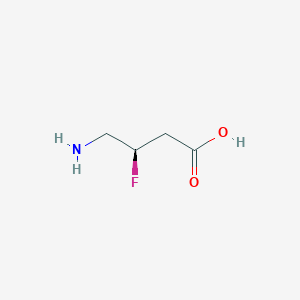

(R)-4-Amino-3-fluorobutanoic acid

Description

Context within Fluorinated Amino Acid Research

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern chemical biology and drug discovery. numberanalytics.com Fluorine's unique properties—high electronegativity, small atomic radius similar to hydrogen, and the ability to form strong carbon-fluorine bonds—can dramatically alter the chemical, physical, and biological characteristics of a molecule. numberanalytics.com These alterations include changes in acidity, lipophilicity, metabolic stability, and molecular conformation. numberanalytics.comnumberanalytics.com

Fluorinated amino acids are widely used for several purposes:

Protein Engineering and Stability : They can be incorporated into peptides and proteins to enhance stability and modulate biological activity. numberanalytics.comresearchgate.net

NMR Spectroscopy Probes : The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy, allowing detailed studies of protein structure, dynamics, and interactions without interference from other biological signals. nih.govacs.org

PET Imaging : Radiolabeling with fluorine-18 (B77423) (¹⁸F) turns these amino acids into valuable tracers for Positron Emission Tomography (PET), enabling non-invasive imaging of metabolic processes and diseases, such as cancer. numberanalytics.com

Medicinal Chemistry : As building blocks for therapeutic agents, fluorinated amino acids can improve the pharmacokinetic profiles and efficacy of drugs. numberanalytics.com

Within this context, (R)-4-Amino-3-fluorobutanoic acid exemplifies the utility of selective fluorination to create highly specific molecular tools.

Significance as a Mechanistic Probe and Analogue of Neurotransmitters

The primary significance of this compound lies in its role as a fluorinated analogue of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). acs.orgwikipedia.org Its structure allows it to interact with enzymes involved in GABA metabolism, most notably γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.gov

GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA to succinic semialdehyde. acs.orgnih.gov Research into racemic 4-amino-3-fluorobutanoic acid revealed that while it is a substrate for GABA-AT, it does not undergo the typical transamination reaction. Instead, the enzyme catalyzes the elimination of hydrogen fluoride (B91410) (HF). nih.gov

Subsequent studies on the individual enantiomers, (R)- and (S)-4-amino-3-fluorobutanoic acid, uncovered a striking stereochemical preference. acs.orgnih.gov

The (R)-enantiomer is a highly efficient substrate for GABA-AT-catalyzed HF elimination. This reaction is approximately 20 times more efficient than the natural transamination of GABA itself. acs.orgnih.govnih.gov

The (S)-enantiomer , in contrast, shows very little activity as a substrate for HF elimination. acs.orgnih.govnih.gov

Furthermore, the (R)-enantiomer is a more potent inhibitor of GABA transamination than its (S)-counterpart by a factor of ten. acs.orgnih.govnih.gov

This differential reactivity has established the compound as a powerful mechanistic probe . acs.org By combining these experimental results with computer modeling, researchers have inferred the bioactive conformation of substrates when bound to the GABA-AT active site. acs.orgnih.gov It is proposed that the vicinal C-F and C-NH₃⁺ bonds prefer a gauche alignment in the active (R)-enantiomer upon binding, whereas they are forced into an anti conformation in the inactive (S)-enantiomer. acs.orgnih.gov This use of the C-F bond as a conformational reporter provides insights into the dynamic binding process that are difficult to obtain through other methods. acs.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈FNO₂ |

| Molar Mass | 121.11 g/mol |

| IUPAC Name | (3R)-4-amino-3-fluorobutanoic acid |

| Synonyms | (R)-3-F-GABA |

| Classification | Fluorinated Amino Acid, GABA Analogue |

Table 2: Comparative Activity of 3-F-GABA Enantiomers at GABA-AT

| Compound | Role | Relative Efficacy |

|---|---|---|

| γ-Aminobutyric acid (GABA) | Native Substrate (Transamination) | Baseline |

| This compound | Substrate (HF Elimination) | ~20x more efficient than GABA transamination. nih.govnih.gov |

| (S)-4-Amino-3-fluorobutanoic acid | Poor Substrate (HF Elimination) | Rate of HF elimination is at least 10x less than the (R)-enantiomer. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8FNO2 |

|---|---|

Molecular Weight |

121.11 g/mol |

IUPAC Name |

(3R)-4-amino-3-fluorobutanoic acid |

InChI |

InChI=1S/C4H8FNO2/c5-3(2-6)1-4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 |

InChI Key |

UNJUEKLVLCDYIR-GSVOUGTGSA-N |

Isomeric SMILES |

C([C@H](CN)F)C(=O)O |

Canonical SMILES |

C(C(CN)F)C(=O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies and Derivatization

Enantioselective Synthesis of (R)-4-Amino-3-fluorobutanoic acid

The introduction of a fluorine atom into the backbone of GABA creates a chiral center, necessitating stereocontrolled synthetic methods to access the desired (R)-enantiomer. Both asymmetric synthesis from chiral precursors and chemoenzymatic resolutions are powerful strategies to achieve this.

Asymmetric Synthetic Routes

Asymmetric synthesis of this compound can be effectively achieved by utilizing the chiral pool, which employs readily available enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry. A plausible synthetic pathway can be designed starting from a suitable chiral precursor, for instance, a protected L-aspartic acid derivative. The key steps in such a synthesis would involve the stereoselective introduction of the fluorine atom and subsequent functional group manipulations.

A representative, though not explicitly detailed in a single source for this specific molecule, synthetic approach could involve the following conceptual steps:

Starting Material Selection : A suitable chiral starting material, such as N-protected L-aspartic acid β-ester, would provide the necessary carbon skeleton and initial stereocenter.

Hydroxyl Group Introduction : Reduction of the α-carboxylic acid to a primary alcohol would yield a β-amino γ-hydroxy ester.

Fluorination : The stereoselective introduction of fluorine can be achieved by converting the hydroxyl group into a good leaving group followed by nucleophilic fluorination with a fluoride (B91410) source. This step is critical for controlling the stereochemistry at the C-3 position.

Deprotection and Functional Group Conversion : Finally, removal of the protecting groups and hydrolysis of the ester would yield the target molecule, this compound.

Chemoenzymatic Approaches

Chemoenzymatic methods, particularly kinetic resolutions catalyzed by enzymes, offer an efficient alternative for the preparation of enantiomerically pure compounds. Lipases are commonly employed for the kinetic resolution of racemic esters of amino acids through enantioselective hydrolysis.

In a typical chemoenzymatic kinetic resolution for a compound like 4-amino-3-fluorobutanoic acid, the racemic amino acid is first converted to its corresponding ester. This racemic ester is then subjected to hydrolysis in the presence of a lipase. The enzyme selectively hydrolyzes one of the enantiomers of the ester to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the less reactive enantiomer.

For example, lipase PSIM from Burkholderia cepacia has been successfully used for the kinetic resolution of racemic β-fluorophenyl-substituted β-amino acid esters. In a preparative-scale resolution, the racemic ethyl ester hydrochloride is treated with the lipase in an organic solvent like diisopropyl ether at a controlled temperature. This process can yield the unreacted (R)-ester and the hydrolyzed (S)-acid with excellent enantiomeric excess (ee) and in good chemical yields nih.govsemanticscholar.org.

Below is a table summarizing the results of a lipase-catalyzed hydrolysis for a series of fluorinated β-amino acid esters, demonstrating the effectiveness of this approach.

| Substrate (Racemic Ester) | Enzyme | Conversion (%) | ee of Unreacted (R)-Ester (%) | ee of Product (S)-Acid (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM | 50 | >99 | >99 | >200 |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate | Lipase PSIM | 49 | >99 | 98 | >200 |

| Ethyl 3-amino-3-(2-fluorophenyl)propanoate | Lipase PSIM | 51 | >99 | >99 | >200 |

Synthesis of Related Fluorinated Amino Acid Analogues

The synthesis of derivatives of this compound is crucial for structure-activity relationship (SAR) studies. Common derivatization strategies involve the protection of the amino and carboxylic acid functionalities.

N-Protection : The amino group can be protected with common protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). For instance, N-acylation of the free amino acid can be achieved using reagents like Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) in the presence of a base like sodium bicarbonate in an acetone/water mixture researchgate.net.

C-Protection (Esterification) : The carboxylic acid group can be converted to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.

These protected derivatives serve as versatile intermediates for further synthetic transformations, such as peptide synthesis or the introduction of other functional groups.

Strategies for Chiral Resolution and Enantiopurity Enhancement

When a racemic mixture of 4-amino-3-fluorobutanoic acid is synthesized, chiral resolution is necessary to isolate the desired (R)-enantiomer.

One of the most common methods for the resolution of racemic amino acids is through the formation of diastereomeric salts . This involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For the resolution of a racemic amino acid, a chiral acid like a derivative of tartaric acid can be used rsc.org. The separated diastereomeric salt is then treated with a strong acid or base to regenerate the enantiomerically pure amino acid.

The enantiopurity , or enantiomeric excess (ee), of the resolved this compound is a critical parameter. It can be determined using several analytical techniques:

Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used method for separating enantiomers. The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to different retention times and allowing for their separation and quantification nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The enantiomeric excess can also be determined by NMR spectroscopy using chiral derivatizing agents or chiral solvating agents. These agents react with the enantiomers to form diastereomers that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer nih.gov.

Enantiopurity enhancement can be achieved through techniques such as enzymatic kinetic resolution , as described in section 2.1.2. By carefully controlling the reaction conditions, it is possible to achieve very high enantiomeric excess for the desired enantiomer nih.govsemanticscholar.orgnih.gov.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (R)-4-Amino-3-fluorobutanoic acid. A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides atom-specific information, allowing for the unambiguous confirmation of the compound's covalent structure.

In ¹H NMR spectra, the chemical shifts and coupling constants of the protons offer insights into their chemical environment and spatial relationships. For instance, the protons on the carbon backbone will exhibit characteristic splitting patterns due to coupling with adjacent protons and the fluorine atom. Similarly, ¹³C NMR provides information on the carbon skeleton. The presence of the electronegative fluorine atom and amino group results in distinct downfield shifts for the adjacent carbon atoms (C3 and C4).

¹⁹F NMR is particularly valuable for analyzing fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, and its coupling with neighboring protons (¹H-¹⁹F coupling) further confirms the fluorine atom's position at C3.

While NMR is powerful for structural confirmation, determining the specific three-dimensional conformation, especially the bioactive conformation when bound to a target like the enzyme GABA aminotransferase (GABA-AT), presents challenges. nih.gov The rapid catalytic turnover upon binding can make direct observation by techniques like multiple NMR spectroscopy difficult. nih.gov To overcome this, a combination of NMR data and computational modeling is often employed. Research has shown a strong preference for a gauche alignment between vicinal C-F and C-NH₃⁺ bonds. nih.gov This conformational preference, combined with experimental data, allows researchers to infer the likely binding conformations of the (R)- and (S)-enantiomers to enzymes, providing insights that are not easily accessible through other biophysical methods. nih.gov

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Coupling Interactions |

|---|---|---|---|

| ¹H | H2 | ~2.5-2.7 | Coupling to H3 |

| H3 | ~4.5-4.8 | Coupling to H2, H4, and ¹⁹F | |

| H4 | ~3.1-3.3 | Coupling to H3 | |

| NH₂ | Variable | Broad signal, exchangeable with D₂O | |

| ¹³C | C1 (COOH) | ~175 | - |

| C2 | ~35-40 | ¹³C-¹⁹F coupling (²JCF) | |

| C3 | ~85-90 | Large ¹³C-¹⁹F coupling (¹JCF) | |

| C4 | ~45-50 | ¹³C-¹⁹F coupling (²JCF) | |

| ¹⁹F | F on C3 | Variable (depends on standard) | Coupling to H3, H2, and H4 |

Mass Spectrometry for Molecular Identification and Mechanistic Elucidation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₄H₈FNO₂.

Beyond simple molecular identification, MS, often coupled with a separation technique like liquid chromatography (LC-MS), is instrumental in mechanistic studies. For example, when studying the interaction of this compound with the enzyme GABA-AT, MS analysis can detect the products formed. It has been used to demonstrate that this compound acts as a substrate for GABA-AT, not for transamination, but for the enzymatic elimination of hydrogen fluoride (B91410) (HF). nih.govacs.org This mechanistic insight is crucial for understanding the molecule's biological activity.

For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids are often chemically modified to increase their volatility. A common method is derivatization to form trimethylsilyl (B98337) (TMS) esters. nist.gov This process would involve reacting this compound with a silylating agent to cap the carboxylic acid and amino groups, yielding a more volatile derivative suitable for GC-MS analysis. The fragmentation pattern of this derivative in the mass spectrometer would provide further structural confirmation.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₄H₈FNO₂ | Defines the elemental composition. |

| Monoisotopic Molecular Weight | 121.0539 g/mol | Precise mass used for identification by HRMS. nih.gov |

| Nominal Mass | 121 g/mol | Integer mass used in low-resolution MS. |

| Key Fragmentation Pathway | Elimination of HF (Hydrogen Fluoride) | A characteristic loss observed in mechanistic studies with enzymes like GABA-AT. nih.gov |

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatographic techniques are essential for the analysis of this compound, particularly for determining its enantiomeric purity and for separating it from its (S)-enantiomer or other related compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. To separate the enantiomers of amino acids, chiral stationary phases (CSPs) are required. Several types of CSPs have proven effective for separating amino acid enantiomers, including those based on macrocyclic antibiotics (e.g., teicoplanin), cyclodextrins, and Pirkle-type phases. sigmaaldrich.com The choice of column and mobile phase is critical for achieving optimal separation. nih.gov

In many cases, pre-column derivatization is employed to enhance detection and improve chromatographic resolution. researchgate.net A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which attaches a fluorescent tag to the amino group, allowing for highly sensitive fluorescence detection. researchgate.netcat-online.com Other reagents, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), are also used to create derivatives with strong UV absorbance. researchgate.net

Other chromatographic modes can also be applied. Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for separating polar compounds like amino acids and has been used in studies involving this compound. acs.org Reversed-phase HPLC (RP-HPLC) can also be used, sometimes with ion-pairing agents in the mobile phase to improve retention of the zwitterionic amino acid. nih.gov

Gas Chromatography (GC) can also be used for enantiomeric analysis, provided the amino acid is first converted into a volatile derivative. cat-online.com This typically involves a two-step process of esterification followed by acylation. The resulting derivatives are then separated on a chiral capillary column. cat-online.com

Capillary Electrophoresis (CE) offers another high-efficiency method for chiral separations. Techniques such as micellar electrokinetic chromatography (MEKC) with a chiral selector (e.g., cyclodextrins) added to the running buffer can achieve baseline separation of derivatized amino acid enantiomers. nih.gov

| Technique | Stationary Phase/Selector | Derivatization | Application |

|---|---|---|---|

| Chiral HPLC | Macrocyclic antibiotic (e.g., Teicoplanin-based) or Cyclodextrin-based CSPs | Often with FMOC-Cl for fluorescence or other UV-active tags | Determination of enantiomeric purity. sigmaaldrich.comcat-online.com |

| Chiral GC | Chiral capillary column (e.g., Chirasil-Val) | Required (e.g., esterification then acylation) | Enantiomeric separation of volatile derivatives. cat-online.com |

| HILIC | Polar stationary phase (e.g., silica, amide) | Not always required | Separation from other polar compounds. acs.org |

| Chiral CE | Chiral selector in buffer (e.g., cyclodextrins) | Often used to enhance detection (e.g., FITC, Dansyl chloride) | High-efficiency enantiomeric separation. nih.gov |

Conformational Analysis and Dynamic Properties

Theoretical Conformational Studies of (R)-4-Amino-3-fluorobutanoic acid

Computational modeling has been employed to investigate the conformational preferences of this compound. These theoretical studies are critical for understanding the molecule's intrinsic properties and predicting its behavior in different environments.

Research combining computer modeling with established knowledge of stereoelectronic effects has provided significant insights. nih.govacs.orgnih.gov For the (R)-enantiomer, calculations indicate that the low-energy conformations in solution are those in which the vicinal C-F (carbon-fluorine) and C-NH₃⁺ (carbon-ammonium) bonds are oriented gauche to each other. nih.govnih.gov This arrangement is energetically favorable due to stabilizing charge-dipole interactions. nih.gov

Two principal low-energy conformers, designated (R)-2a and (R)-2b, have been proposed. nih.gov The transition between these two conformers involves a relatively small energy penalty, suggesting a degree of flexibility. nih.gov For instance, a 60° clockwise rotation around the C3-C4 single bond is all that is required to interconvert the two forms. nih.gov This dynamic process is significant as it allows the molecule to adopt different shapes that may be required for binding to biological targets. nih.govacs.orgnih.gov

| Conformer | Key Dihedral Angle (F-C3-C4-N) | Relative Energy | Description |

|---|---|---|---|

| (R)-2a | gauche | Low | A favored solution conformer with a gauche relationship between the C-F and C-NH₃⁺ bonds. nih.gov |

| (R)-2b | gauche | Low | Accessible from (R)-2a via a 60° rotation around the C3-C4 bond, also maintaining a low-energy gauche conformation. nih.gov |

Experimental Probes of Solution Conformation

Experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for validating theoretical models and determining the actual conformation of molecules in solution. nih.govnih.gov While detailed NMR spectral data for this compound is not broadly published, studies on related fluorinated amino acids and GABA analogues provide a framework for its analysis. nih.govst-andrews.ac.uk

For fluorinated organic molecules, NMR analysis, particularly the measurement of coupling constants (J values), can reveal the dihedral angles between adjacent atoms, thereby defining the molecular backbone's conformation. nih.gov Studies on similar compounds have established a strong and consistent preference for a gauche alignment between vicinal C-F and C-NH₃⁺ bonds. nih.govacs.orgnih.gov This experimentally-derived knowledge underpins the theoretical models and confirms that the gauche effect is a dominant force in dictating the solution structure of this compound. nih.gov The C-F bond, therefore, serves as a valuable conformational probe to understand the dynamic binding processes of such molecules. nih.govacs.org

Influence of Fluorine on Molecular Conformation and Flexibility

The presence of a single fluorine atom at the C3 position profoundly governs the conformational preferences of the butanoic acid chain. nih.govnih.gov This influence is primarily attributed to a powerful stereoelectronic phenomenon known as the gauche effect. wikipedia.orgacs.org

The gauche effect describes the tendency of certain molecules to adopt a conformation where two electronegative substituents are positioned at a dihedral angle of approximately 60° (gauche) rather than the sterically less hindered 180° (anti) arrangement. wikipedia.org There are two principal explanations for this phenomenon:

Hyperconjugation: This model proposes that the stabilization arises from the donation of electron density from a C-H sigma (σ) bonding orbital into the adjacent C-F sigma-star (σ*) antibonding orbital. wikipedia.org This orbital overlap is optimal in the gauche conformation. wikipedia.org

Electrostatic Interactions: In the case of this compound, the molecule exists as a zwitterion in solution, with a positively charged ammonium (B1175870) group (NH₃⁺) and a negatively charged carboxylate group. The electrostatic attraction between the partially negative fluorine atom (Cᵟ⁻-Fᵟ⁻) and the positively charged nitrogen atom (N⁺) provides significant stabilization to the gauche conformer. nih.govnih.gov

This inherent preference for a gauche arrangement significantly reduces the molecule's conformational freedom compared to its non-fluorinated parent, GABA. nih.govnih.gov By biasing the molecular shape, the fluorine atom effectively pre-organizes the molecule into a specific conformation, which can have significant implications for its interaction with biological receptors. st-andrews.ac.uknih.gov

| Interaction | Preferred Conformation | Underlying Reason | Reference |

|---|---|---|---|

| N⁺–C–C–F | Gauche | Stabilizing electrostatic attraction between the positive nitrogen and the partial negative charge on fluorine. | nih.govnih.gov |

| F–C–C–H | Gauche | Hyperconjugation (donation from C-H σ orbital to C-F σ* antibonding orbital). | wikipedia.org |

| N⁺–C–C–F | Anti | Energetically unfavorable due to the loss of stabilizing gauche interactions. | nih.govnih.gov |

Enzymatic Interactions and Catalytic Mechanisms

Interaction with γ-Aminobutyric Acid Aminotransferase (GABA-AT)

(R)-4-Amino-3-fluorobutanoic acid exhibits a multifaceted interaction with GABA-AT, an enzyme critical for the degradation of the inhibitory neurotransmitter GABA. This interaction is marked by enantioselectivity and results in both enzymatic processing and modulation of the enzyme's primary function.

Research has demonstrated that GABA-AT can process this compound, acting as a substrate for the enzyme. A key feature of this interaction is the pronounced enantioselectivity observed in defluorination reactions. While both enantiomers of 4-amino-3-fluorobutanoic acid can interact with GABA-AT, the (R)-enantiomer is preferentially processed. This selective processing underscores the precise stereochemical requirements of the enzyme's active site. The defluorination of the (R)-isomer proceeds efficiently, highlighting its suitability as a substrate for this particular enzymatic transformation.

| Enantiomer | Substrate Activity with GABA-AT | Outcome |

| This compound | High | Enzymatic defluorination |

| (S)-4-Amino-3-fluorobutanoic acid | Low to negligible | Minimal to no processing |

The enzymatic transformation of this compound by GABA-AT follows a complex mechanistic pathway. The process is initiated by the formation of a Schiff base between the amino group of the substrate and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. This is followed by a series of steps involving proton abstraction and electron rearrangement, ultimately leading to the elimination of a fluoride (B91410) ion. The exact sequence of these events and the nature of the transition states are subjects of ongoing research, but it is clear that the stereochemistry of the (R)-enantiomer is crucial for the proper alignment within the active site to facilitate this defluorination cascade.

Interaction with Ornithine Aminotransferase (OAT)

The interaction of this compound with Ornithine Aminotransferase (OAT), another important aminotransferase, provides a valuable comparison to its effects on GABA-AT. These comparisons reveal important aspects of the compound's selectivity and the structural determinants of enzyme-ligand interactions.

When comparing the enzymatic processing of this compound by OAT and GABA-AT, significant differences in efficiency and selectivity emerge. While GABA-AT efficiently processes the (R)-enantiomer, OAT displays a markedly lower efficiency for this substrate. This difference in enzymatic efficiency underscores the distinct structural and electronic features of the active sites of these two enzymes. The selectivity profile of this compound is thus heavily skewed towards GABA-AT, indicating that it is a more specific substrate for this enzyme compared to OAT.

| Enzyme | Relative Enzymatic Efficiency with this compound |

| GABA-AT | High |

| OAT | Low |

The mode of interaction and the subsequent mechanistic pathways for this compound differ between GABA-AT and OAT. The lower efficiency of OAT in processing this compound can be attributed to a less optimal fit within its active site. This suboptimal binding may hinder the precise conformational changes required for efficient catalysis, including the formation of the Schiff base and the subsequent steps of the elimination reaction. While the fundamental chemical principles of the transamination and elimination reactions are similar, the specific energetic barriers and the stability of intermediates are likely to be significantly different between the two enzymes, accounting for the observed disparity in their catalytic prowess with this particular substrate.

Principles of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzyme Catalysis

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly those involving amino acid metabolism. nih.govmdpi.comnih.gov PLP-dependent enzymes catalyze a wide variety of chemical transformations, including transamination, decarboxylation, racemization, and elimination reactions. nih.govnorthwestern.eduebi.ac.uk The catalytic prowess of PLP stems from its ability to form a Schiff base (or internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. nih.govnorthwestern.edu

Upon substrate binding, the amino group of the substrate displaces the lysine's amino group in a process called transimination, forming a new Schiff base known as the external aldimine. nih.govnih.gov This external aldimine is central to all PLP-catalyzed reactions. The pyridine (B92270) ring of PLP acts as an "electron sink," withdrawing electron density from the substrate and stabilizing the formation of carbanionic intermediates. ebi.ac.uknih.govnih.gov This electronic stabilization is crucial for facilitating the cleavage of bonds at the α-carbon of the amino acid substrate. youtube.com The specific type of reaction that occurs is determined by the precise orientation of the substrate within the enzyme's active site, which dictates which bond to the α-carbon is broken.

Interaction of this compound with GABA-AT

A notable example of the interaction between a fluorinated amino acid and a PLP-dependent enzyme is the case of this compound and γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.gov GABA-AT is a PLP-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.govnih.gov

Initial investigations explored 4-amino-3-fluorobutanoic acid as a potential inactivator of GABA-AT. However, it was discovered that the compound acts as a substrate for the enzyme, though not for a typical transamination reaction. nih.govnih.gov Instead of transferring its amino group, the enzyme catalyzes the elimination of hydrogen fluoride (HF) from the molecule. nih.govnih.gov

Further research focusing on the individual enantiomers of 4-amino-3-fluorobutanoic acid revealed a significant stereochemical preference. The (R)-enantiomer is a substantially more efficient substrate for this HF elimination reaction catalyzed by GABA-AT compared to the (S)-enantiomer. nih.govnih.gov In fact, the rate of HF elimination from the (R)-enantiomer is at least ten times greater than that from the (S)-enantiomer. nih.gov

Moreover, this compound is also a more potent inhibitor of the normal transamination of GABA than its (S)-counterpart. nih.govnih.gov The efficiency of the (R)-enantiomer as a substrate for HF elimination is approximately 20 times greater than the efficiency of GABA as a substrate for transamination. nih.govnih.gov

Table 1: Comparative Activity of 4-Amino-3-fluorobutanoic Acid Enantiomers with GABA-AT

| Compound | Activity with GABA-AT | Relative Efficacy |

|---|---|---|

| This compound | Substrate for HF elimination | ~20x more efficient than GABA for transamination |

| Inhibitor of GABA transamination | 10x more effective inhibitor than (S)-enantiomer | |

| (S)-4-Amino-3-fluorobutanoic acid | Very little HF elimination detected | Significantly less active than (R)-enantiomer |

| Weaker inhibitor of GABA transamination | ||

| GABA (γ-aminobutyric acid) | Substrate for transamination | Baseline for comparison |

The observed stereoselectivity is attributed to the conformational preferences of the molecule upon binding to the enzyme's active site. Computational modeling, in conjunction with the understanding that vicinal C-F and C-NH3+ bonds have a strong energetic preference for a gauche alignment over an anti alignment, provides an explanation. nih.govnih.gov When the (R)-enantiomer binds to GABA-AT, it can adopt this favorable gauche conformation. Conversely, the (S)-enantiomer is constrained to a less favorable anti conformation upon binding. nih.gov This difference in binding conformation is believed to underlie the differential biological activity of the two enantiomers. nih.gov

This interaction highlights how the introduction of a fluorine atom can probe the conformational constraints of an enzyme's active site and alter the catalytic outcome, shifting the reaction from transamination to elimination.

Mechanism Based Inactivators and Enzyme Probe Design

Design Principles for Fluorinated Mechanism-Based Inactivators

Mechanism-based inactivators, often termed "suicide substrates," are compounds that are chemically inert until activated by the catalytic mechanism of their target enzyme. nih.govnih.gov The introduction of fluorine into these molecules is a key strategy in their design, leveraging the unique properties of this element. nih.gov Fluorine's high electronegativity, relatively small size (mimicking hydrogen), and its ability to act as a good leaving group from anionic intermediates present distinct advantages for inhibitor design. nih.govresearchgate.net

The core design principle involves incorporating a fluorine atom, typically at a strategic position (e.g., α or β to a reactive center), within a molecule that mimics the enzyme's natural substrate. nih.gov Upon enzymatic processing, this substrate analogue is converted into a highly reactive species. This species then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. nih.govnih.gov This targeted approach minimizes off-target effects, as the inhibitor is only activated at the site of the intended enzyme. nih.gov

Key design strategies include:

Creating Latent Electrophiles: The enzyme's catalytic action unmasks a reactive electrophilic group, often a Michael acceptor, by eliminating the fluoride (B91410) ion. nih.gov

Stabilizing Transition States: Fluorination can lead to the formation of stabilized transition-state analogue complexes with the target enzyme. nih.govresearchgate.net For instance, α-fluorinated ketones are known to form stable hemiacetal adducts with serine proteases. nih.gov

Altering Acidity: Fluorine's strong electron-withdrawing nature can lower the pKa of adjacent protons, facilitating their abstraction by the enzyme, a critical step in the activation of many inactivators. osti.gov

Prominent examples of successful fluorinated mechanism-based inhibitors include the anticancer drug 5-fluorouracil (B62378) and α-difluoromethylornithine (DFMO), used to treat African sleeping sickness. nih.gov These compounds underscore the power of fluorine in creating highly specific and potent enzyme inactivators.

Rational Design of (R)-4-Amino-3-fluorobutanoic acid Analogues as Enzyme Probes

The rational design of enzyme probes based on the this compound scaffold is informed by its specific interactions with enzymes like γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.gov While not a classic inactivator itself, this compound acts as a substrate for GABA-AT-catalyzed HF elimination, a process that provides deep insight into the enzyme's mechanism and binding conformation. nih.govacs.org This knowledge is foundational for designing new analogues that can serve as probes for studying enzyme function or as potential therapeutic agents. researchgate.netresearchgate.net

Design strategies for such analogues focus on modifying the core structure to enhance potency, selectivity, or to introduce reporter functionalities. This can involve:

Conformational Restriction: Introducing cyclic structures, such as in (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP), can lock the molecule into a bioactive conformation, potentially increasing its affinity and inactivation efficiency for the target enzyme. nih.gov

Modulating Lipophilicity: The synthesis of analogues with lipophilic side chains, such as diaromatic groups, has been explored to understand and improve interactions with GABA transporters (GATs). nih.govresearchgate.net

Introducing Additional Functional Groups: The addition of groups like a difluoromethyl or a double bond can alter the electronic properties and reactivity of the molecule, leading to enhanced or more selective inhibition. researchgate.netnsf.gov For example, the design of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid was a strategy to achieve selectivity for human ornithine aminotransferase (hOAT) over GABA-AT. nsf.govluc.edu

Enzyme probes designed from these principles can be used to map active sites, investigate catalytic mechanisms, and screen for new inhibitors. thno.org The fluorine atom itself can serve as a powerful ¹⁹F NMR probe, allowing researchers to monitor binding events and conformational changes in real-time. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound influences its biological activity. For this compound and its analogues, SAR studies have primarily focused on its interaction with GABA-AT. nih.govnih.gov

A pivotal SAR study compared the enantiomers, (R)- and (S)-4-Amino-3-fluorobutanoic acid. The findings demonstrated a clear stereochemical preference by the GABA-AT enzyme:

Inhibition: The (R)-enantiomer is a significantly better competitive inhibitor of GABA transamination than the (S)-enantiomer. nih.govnih.gov The Ki value for the (R)-enantiomer was found to be 49 µM. nih.gov

Substrate Activity for Elimination: While neither enantiomer acts as a substrate for the normal transamination reaction, the (R)-enantiomer is a much more efficient substrate for enzyme-catalyzed HF elimination. nih.govacs.org The rate of elimination from the (R)-enantiomer is at least 10 times greater than that from the (S)-enantiomer. nih.govnih.gov

These differences in activity are attributed to the preferred conformation of the inhibitors upon binding to the enzyme's active site. nih.govacs.org It is proposed that the (R)-enantiomer binds in a conformation where the C-F and C-NH3+ bonds are gauche, which is favorable for the elimination reaction. In contrast, the (S)-enantiomer is believed to adopt an anti-conformation, which is less productive for elimination. nih.govacs.org

The table below summarizes the comparative activity of the enantiomers of 4-Amino-3-fluorobutanoic acid with GABA-AT.

| Feature | This compound | (S)-4-Amino-3-fluorobutanoic acid |

| GABA Transamination Inhibition | More effective inhibitor (Ki = 49 µM) nih.gov | Less effective inhibitor nih.govnih.gov |

| HF Elimination Rate | At least 10x greater than (S)-enantiomer nih.govacs.org | Very little elimination detected nih.govnih.gov |

| Efficiency as Elimination Substrate | ~20x more efficient than GABA for transamination nih.govnih.gov | Not a proficient substrate nih.gov |

| Binding Conformation (Proposed) | Gauche conformation of C-F and C-NH3+ bonds nih.govacs.org | Anti conformation of C-F and C-NH3+ bonds nih.govacs.org |

These SAR findings are critical for the rational design of more potent and selective inhibitors targeting GABA-AT and related enzymes. nih.govresearchgate.net

Exploiting Fluorine as a Conformational and Mechanistic Reporter in Enzyme-Ligand Systems

The fluorine atom is not just a tool for modulating molecular properties but also a powerful spectroscopic probe for studying enzyme-ligand interactions. nih.govnih.gov The only stable isotope, ¹⁹F, has a nuclear spin of ½ and a high gyromagnetic ratio, making it highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Its "bio-orthogonal" nature—the virtual absence of fluorine in natural biological systems—means that ¹⁹F NMR spectra are free from background signals, providing a clear window into the behavior of the fluorinated molecule. nih.govresearchgate.net

In the context of this compound and its analogues, fluorine serves as a reporter in several ways:

Conformational Probe: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Changes in protein conformation upon ligand binding can be detected as shifts in the ¹⁹F NMR signal. nih.gov Studies with the enantiomers of 4-amino-3-fluorobutanoic acid have utilized this principle, in conjunction with computational modeling, to infer the dynamic binding process and the bioactive conformation of the substrate within the GABA-AT active site. nih.govnih.govacs.org

Mechanistic Reporter: ¹⁹F NMR can be used to follow the fate of a fluorinated substrate or inhibitor as it is processed by an enzyme. nih.govsafetylit.org This allows for the direct observation of covalent adduct formation, the measurement of reaction kinetics, and the determination of partition ratios between substrate turnover and enzyme inactivation. nih.govsafetylit.org For example, the release of fluoride ions during the enzymatic processing of this compound can be monitored to understand the catalytic mechanism. nih.gov

Screening Tool: Ligand-based ¹⁹F NMR screening has become a valuable methodology in drug discovery. It can rapidly detect the binding of weak-affinity fragments to a target protein and measure their binding strength, providing high-quality hits for further development. researchgate.net

The use of fluorine as a reporter provides insights into the dynamic and stereochemical aspects of enzyme mechanisms that are often difficult to obtain through other biophysical methods. nih.govacs.org

Computational Chemistry in R 4 Amino 3 Fluorobutanoic Acid Research

Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. reddit.com For enzyme-ligand complexes, MD simulations can reveal the dynamic behavior of the ligand within the enzyme's active site, the conformational changes in the protein upon binding, and the role of solvent molecules in the interaction. reddit.com This technique allows researchers to model the flexibility of both the ligand and the enzyme, providing a more realistic representation of the biological system compared to static models. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for understanding the electronic structure of molecules and elucidating reaction mechanisms. In the investigation of (R)-4-Amino-3-fluorobutanoic acid, these methods have been instrumental in explaining its behavior as a substrate for GABA-AT. nih.gov

Unlike the natural substrate GABA, which undergoes transamination, this compound is a substrate for an elimination reaction, releasing hydrogen fluoride (B91410) (HF). nih.govnih.gov Computational modeling has been used to understand the conformational preferences of the enantiomers of 4-amino-3-fluorobutanoic acid upon binding to GABA-AT. These studies have shown that due to a strong preference for vicinal C-F and C-NH3+ bonds to be in a gauche alignment, the (R)-enantiomer binds in an optimal conformation for the elimination reaction to occur. nih.govrsc.org In contrast, the (S)-enantiomer is predicted to bind with these groups in an anti conformation, which is less favorable for the reaction. nih.govrsc.org This computational insight helps to explain the experimental observation that the rate of HF elimination from the (R)-enantiomer is at least 10 times greater than that from the (S)-enantiomer. nih.govrsc.org

The (R)-enantiomer is a significantly more efficient substrate for GABA-AT catalyzed HF elimination than GABA is for transamination. rsc.org The kinetic parameters for the enzymatic reaction have been determined experimentally and are presented in the table below.

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km (M-1s-1) |

| This compound | 0.5 ± 0.1 | 0.8 ± 0.1 | 2.7 x 104 |

| Racemic 4-amino-3-fluorobutanoic acid | 1.0 ± 0.2 | 0.8 ± 0.1 | 1.3 x 104 |

| GABA | 2.0 ± 0.3 | 0.22 ± 0.02 | 1.8 x 103 |

Table 1: Steady-state kinetic parameters for the reaction of GABA and 4-amino-3-fluorobutanoic acid enantiomers with GABA-AT. nih.gov

Prediction of pKa Values and Electrostatic Potentials in Active Sites

The prediction of pKa values and the calculation of electrostatic potentials within an enzyme's active site are critical for understanding enzyme mechanisms and ligand binding. The pKa of an ionizable group determines its protonation state at a given pH, which in turn influences its interactions with other molecules. nih.gov Computational methods for pKa prediction can range from empirical approaches to more rigorous quantum mechanical calculations. reddit.comnih.gov

Furthermore, the electrostatic potential within the GABA-AT active site plays a crucial role in guiding the substrate to its binding position and in catalyzing the reaction. The active site contains the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which is involved in the catalytic mechanism. nih.gov The electrostatic environment created by the surrounding amino acid residues influences the reactivity of both the ligand and the PLP cofactor. nih.gov Calculating the electrostatic potential surface of the active site with and without the ligand bound can provide insights into the forces driving the binding and the catalytic process. These calculations are typically performed using continuum electrostatic models, such as the Poisson-Boltzmann or Generalized Born methods. nih.gov

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of known inhibitors or substrates. For this compound, docking studies have been performed to investigate its interaction with the active site of GABA-AT. nih.gov

In one study, the PLP-adduct of this compound was docked into the active site of pig liver GABA-AT using the software FlexX and AutoDock. nih.gov These docking calculations helped to visualize the binding pose of the ligand and to identify key interactions with the surrounding amino acid residues. The results of these studies, combined with the quantum chemical calculations of conformational preferences, provided a comprehensive model for how the (R)-enantiomer binds to the enzyme in a conformation that facilitates the HF elimination reaction. nih.gov

Broader Implications in Chemical Biology and Enzymology

Insights into Neurotransmitter Metabolism and Enzyme Function

(R)-4-Amino-3-fluorobutanoic acid has been instrumental in elucidating the metabolic pathway of GABA, particularly its degradation by the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.gov This enzyme is a key therapeutic target for neurological disorders such as epilepsy, as its inhibition can lead to an increase in GABA levels in the brain. nih.gov

Studies on the enantiomers of 4-amino-3-fluorobutanoic acid have revealed that they are not typical substrates for GABA-AT's transamination reaction. nih.govnih.gov Instead of undergoing transamination, the enzyme catalyzes the elimination of hydrogen fluoride (B91410) (HF) from these analogs. nih.govnih.gov This discovery has provided a deeper understanding of the enzyme's catalytic promiscuity and the conformational requirements of its active site.

A pivotal study demonstrated a significant stereochemical preference in the enzyme's action. The (R)-enantiomer of 4-amino-3-fluorobutanoic acid is an excellent substrate for this HF elimination reaction, whereas the (S)-enantiomer is a very poor one. nih.govacs.org In fact, the rate of HF elimination from the (R)-enantiomer is at least 10 times greater than that from the (S)-enantiomer. nih.govnih.govacs.org Furthermore, the (R)-enantiomer is approximately 20 times more efficient as a substrate for HF elimination than GABA is for its natural transamination reaction. nih.govnih.gov This enantiomer also acts as a more potent inhibitor of GABA transamination compared to its (S)-counterpart, suggesting it binds more effectively to the enzyme's active site. nih.govnih.gov

These findings highlight the precise stereochemical control exerted by the GABA-AT active site and provide a unique window into the initial steps of substrate recognition and binding, which precede the main catalytic event.

Table 1: Comparative Enzymatic Activity of 4-Amino-3-fluorobutanoic Acid Enantiomers with GABA-AT

| Compound | Primary Enzymatic Reaction | Relative Efficacy | Inhibition of GABA Transamination |

|---|---|---|---|

| This compound | HF Elimination | High (at least 10x > (S)-enantiomer) | More effective inhibitor (binds ~10x better than (S)-enantiomer) |

| (S)-4-Amino-3-fluorobutanoic acid | HF Elimination | Very Low | Less effective inhibitor |

| γ-Aminobutyric acid (GABA) | Transamination | N/A (Natural Substrate) | N/A |

Contributions to the Understanding of Fluorine in Medicinal Chemistry

The use of fluorine in drug design is a well-established strategy to enhance various molecular properties. tandfonline.commdpi.comacs.orgrsc.org Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can improve metabolic stability, binding affinity, and bioavailability. tandfonline.commdpi.com The case of this compound provides a specific and elegant example of how a single fluorine atom can be used to probe and dictate molecular interactions.

The differential reactivity of the (R) and (S) enantiomers of 4-amino-3-fluorobutanoic acid is largely attributed to the conformational preferences imposed by the fluorine atom. nih.govacs.org Due to the gauche effect, there is a preference for the vicinal C-F and C-NH3+ bonds to align gauche to each other rather than anti. nih.govacs.org Computational modeling combined with the experimental results suggests that when the (R)-enantiomer binds to the GABA-AT active site, it adopts a conformation where these groups are gauche. nih.govacs.org Conversely, the (S)-enantiomer is thought to bind in a less favorable anti-conformation. nih.govacs.org

This specific conformational constraint, directly resulting from the presence of the fluorine atom, explains the observed differences in their reactivity and inhibitory potential. nih.govacs.org It underscores how the strategic placement of fluorine can be used to lock a molecule into a specific bioactive conformation, a key principle in rational drug design. This study serves as a powerful illustration of how fluorine's unique properties can be leveraged to create highly specific molecular probes and inhibitors. nih.govacs.org

Table 2: Physicochemical Properties of Fluorine Relevant to Medicinal Chemistry

| Property | Value/Description | Implication in Drug Design |

|---|---|---|

| Van der Waals Radius | 1.47 Å (similar to H at 1.20 Å) | Can act as a bioisostere for hydrogen without significant steric bulk. tandfonline.commdpi.com |

| Electronegativity (Pauling Scale) | 3.98 (highest of all elements) | Can alter pKa, create favorable electrostatic interactions, and influence conformation. tandfonline.com |

| C-F Bond Dissociation Energy | ~485 kJ/mol (stronger than C-H at ~414 kJ/mol) | Increases metabolic stability by blocking sites of oxidative metabolism. mdpi.com |

General data from medicinal chemistry reviews. tandfonline.commdpi.com

Methodological Advancements in Enzyme Characterization and Inhibitor Design

The investigation of this compound and its enantiomer has led to significant methodological advancements in the fields of enzyme characterization and inhibitor design. The compound itself represents a successful example of mechanism-based inhibitor design, where a substrate analog is engineered to probe the catalytic mechanism of a target enzyme. mdpi.com

The most notable advancement is the use of a fluorinated substrate analog as a conformational probe. nih.govacs.org By observing the differential processing of the (R) and (S) enantiomers by GABA-AT, researchers were able to infer the dynamic binding process and the likely bioactive conformation of the natural substrate, GABA, within the enzyme's active site. nih.govacs.org This is a task that is often difficult to achieve through other biophysical methods. nih.govacs.org

This approach, using stereochemically defined fluorinated analogs, provides a template for designing probes for other enzymes. By introducing fluorine at specific positions in a substrate or inhibitor scaffold, medicinal chemists can gain valuable information about the topology of the active site and the conformational requirements for binding and catalysis. This knowledge is invaluable for the structure-based design of more potent and selective inhibitors. The study of this compound, therefore, not only contributes to our understanding of a single enzyme but also provides a powerful tool for the broader field of drug discovery and enzymology. mdpi.com

Q & A

Q. Advanced Pharmacokinetic Profiling

- In Vitro Assays : Incubate with liver microsomes or hepatocytes to measure half-life () and identify metabolites via LC-MS.

- In Vivo Studies : Administer radiolabeled compound to rodents and analyze plasma/tissue samples for parent drug and metabolites.

- Computational Modeling : Predict metabolic pathways using software like Schrödinger’s ADMET Predictor .

How does the bioactivity of this compound compare to its structural analogs in neurological studies?

Q. Advanced Structure-Activity Relationship (SAR)

- Analog Synthesis : Prepare derivatives with halogen (Cl, Br) or methyl substitutions at the phenyl or fluorinated positions.

- Biological Screening : Test analogs in GABA-AT inhibition assays and neuronal cell viability models.

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities and compare with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.